6'-Propène-1-yl Gemfibrozil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

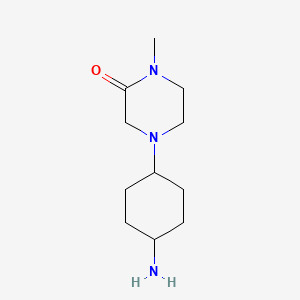

6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a well-known lipid-regulating agent. This compound is characterized by the presence of a propene group attached to the Gemfibrozil structure. It has the molecular formula C18H26O3 and a molecular weight of 290.4 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Applications De Recherche Scientifique

6’-Propene-1-yl Gemfibrozil has several applications in scientific research, including:

Chemistry: Used as a biochemical tool for studying lipid metabolism and related pathways.

Biology: Employed in research on lipid regulation and its effects on cellular processes.

Medicine: Investigated for its potential effects on lipid levels and cardiovascular health.

Industry: Utilized in the development of new lipid-regulating agents and related pharmaceuticals

Mécanisme D'action

Target of Action

6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a lipid regulator used in the reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . The primary target of Gemfibrozil is the peroxisome proliferator-activated receptor-α (PPARα), which plays a crucial role in lipid metabolism .

Mode of Action

Gemfibrozil, and by extension 6’-Propene-1-yl Gemfibrozil, activates PPARα, leading to alterations in lipid metabolism . This activation results in increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII, and an increase in lipoprotein lipase (LPL) activity . It also results in the inhibition of apolipoprotein B synthesis, increased peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of triglyceride-rich particles .

Biochemical Pathways

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil affects several biochemical pathways involved in lipid metabolism. These include the pathway for the synthesis and degradation of triglycerides and the reverse cholesterol transport pathway. The changes in these pathways lead to a decrease in serum triglycerides and an increase in HDL cholesterol .

Pharmacokinetics

It is known that the duration of action of gemfibrozil requires twice-daily dosing as the mean residence time of gemfibrozil is up to 96 hours in patients with chronic renal failure .

Result of Action

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil leads to a decrease in serum triglycerides and an increase in HDL cholesterol . This can help reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Analyse Biochimique

Biochemical Properties

6’-Propene-1-yl Gemfibrozil interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 290.4 and a molecular formula of C18H26O3

Cellular Effects

The cellular effects of 6’-Propene-1-yl Gemfibrozil are not fully known. Gemfibrozil, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been shown to have neuroprotective effects, potentially slowing the progression of neurological disorders . It is also known to have effects on lipid metabolism, which could influence cell function .

Molecular Mechanism

The molecular mechanism of action of 6’-Propene-1-yl Gemfibrozil is not fully understood. Gemfibrozil, the parent compound, is known to increase plasma high-density lipoproteins (HDL) and decrease plasma triglycerides (TG) by stimulating the synthesis of apolipoprotein (apo) AI and apo AII . It is also known to inhibit the activation of NF-κB, AP-1, and C/EBPβ in cytokine-stimulated astroglial cells .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 6’-Propene-1-yl Gemfibrozil at different dosages in animal models are not well documented. Gemfibrozil has been shown to have a dose-dependent reduction on the amplitude of jejunal contractions and urinary bladder contractions, and a relaxant effect on tracheal basal tone in experimental animals .

Metabolic Pathways

The metabolic pathways that 6’-Propene-1-yl Gemfibrozil is involved in are not well understood. Gemfibrozil is known to affect lipid metabolism . It increases the synthetic rates of apo AI and apo AII, which are involved in lipid transport .

Transport and Distribution

The transport and distribution of 6’-Propene-1-yl Gemfibrozil within cells and tissues are not well documented. Gemfibrozil is known to be 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein .

Subcellular Localization

The subcellular localization of 6’-Propene-1-yl Gemfibrozil and its effects on activity or function are not well understood. The parent compound gemfibrozil is known to have effects on various subcellular structures, including mitochondria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Propene-1-yl Gemfibrozil involves the modification of the Gemfibrozil structure by introducing a propene group. One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be further modified to introduce the propene group, resulting in the formation of 6’-Propene-1-yl Gemfibrozil.

Industrial Production Methods: Industrial production of 6’-Propene-1-yl Gemfibrozil would likely follow similar routes as the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process would involve the use of radical initiators and environmentally friendly conditions to ensure high yield and chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6’-Propene-1-yl Gemfibrozil can undergo various chemical reactions, including:

Oxidation: The propene group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenoxy group in the structure can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted phenoxy derivatives.

Comparaison Avec Des Composés Similaires

- Gemfibrozil

- Fenofibrate

- Clofibrate

Propriétés

IUPAC Name |

5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPONSUILUXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798429-95-4 |

Source

|

| Record name | 6'-Propene-1-yl gemfibrozil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

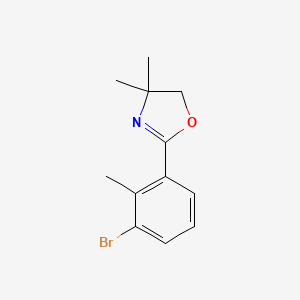

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

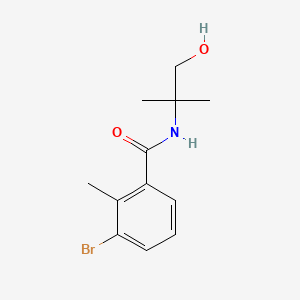

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

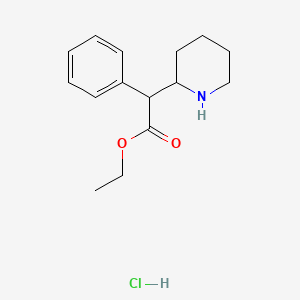

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)

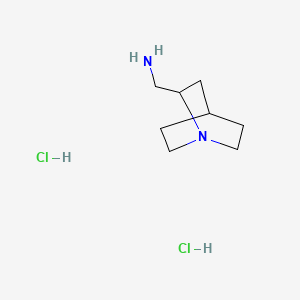

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)